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Compound of Interest
Compound Name: 6-Oxaspiro[4.5]decan-1-one
CAS No.: 1609254-69-4

Cat. No.: B2503101

The 6-oxaspiro[4.5]decane scaffold belongs to the spiroketal class of bicyclic compounds, where two rings are linked
by a single common atom—the spirocenter. This structural motif is not merely a chemical curiosity; it is a privileged
framework found in a multitude of biologically active natural products, including antibiotics, pheromones, and marine
toxins.[1] The constrained, three-dimensional architecture of the spiroketal core imparts specific conformational rigidity,
which is crucial for precise molecular recognition and interaction with biological targets like enzymes and receptors.
The "-1-one" designation in 6-Oxaspiro[4.5]decan-1-one indicates a ketone functional group at the C1 position,
providing a reactive handle for a wide array of chemical modifications and derivatizations. This guide offers a
comprehensive exploration of the synthesis, biological activities, and analytical characterization of derivatives and
analogs built upon this versatile core, providing researchers and drug development professionals with a foundational
understanding of this important chemical space.

Part 1: Synthetic Methodologies for Assembling the 6-
Oxaspiro[4.5]decane Skeleton

The construction of the spiroketal system presents unique stereochemical challenges. The anomeric effect—the
tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial position
—plays a critical role in determining the thermodynamic stability and, consequently, the outcome of many synthetic
routes. Several elegant strategies have been developed to control the formation of this intricate core.

Tandem Prins/Pinacol Cascade: An Efficient Cascade Approach

One of the most effective modern strategies for synthesizing substituted 8-oxaspiro[4.5]decan-1-ones involves a Lewis
acid-catalyzed tandem Prins/pinacol reaction.[2] This method is prized for its efficiency, combining multiple bond-
forming and rearrangement steps into a single, seamless transformation.[3]

Causality Behind the Choice: This cascade is initiated by activating an aldehyde with a Lewis acid (e.g., BFs-OEtz),
which then undergoes a Prins reaction with a precursor like 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The subsequent
pinacol rearrangement expands the cyclobutane ring to form the six-membered ring of the spiro-scaffold. This
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approach is highly convergent and allows for the introduction of diversity at the C7 position from a wide range of
commercially available aldehydes.[2]

Generalized Experimental Protocol: Lewis Acid-Catalyzed Prins/Pinacol Cascade

To a solution of the aldehyde (1.0 equiv) and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.2 equiv) in a chlorinated
solvent (e.g., dichloromethane) at -78 °C, add the Lewis acid (e.g., boron trifluoride etherate, 1.5 equiv) dropwise.

 Stir the reaction mixture at this temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography
(TLC).

« Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
« Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3x).
o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

» Purify the crude product via column chromatography on silica gel to yield the desired 7-substituted-8-
oxaspiro[4.5]decan-1-one.

Oxidative Spiroannulation of Phenolic Precursors

A classic and robust method for forming spiro-lactones, including derivatives like 6-methoxy-1-oxaspiro[4.5]deca-6,9-
diene-8-one, involves the oxidative cyclization of a corresponding phenolic acid.[4] Hypervalent iodine reagents, such
as [Bis(trifluoroacetoxy)iodo]benzene (PIFA), are particularly effective oxidants for this transformation.

Causality Behind the Choice: PIFA is a mild and selective oxidant that facilitates the dearomatization of the phenol
ring, generating an electrophilic intermediate that is readily trapped intramolecularly by the carboxylic acid group. This
spiroannulation process is often high-yielding and proceeds under gentle conditions, preserving other sensitive
functional groups.

Generalized Experimental Protocol: PIFA-Mediated Oxidative Cyclization[4]

Dissolve the precursor, 3-(4-hydroxy-2-methoxyphenyl)propanoic acid (1.0 equiv), in a suitable solvent such as
acetone or acetonitrile.

e Cool the solution to 0 °C in an ice bath.

e Add PIFA (1.05 equiv) portion-wise to the stirred solution.

» Continue stirring at 0 °C for approximately 30-60 minutes, monitoring for the consumption of the starting material by
TLC.

» Once the reaction is complete, remove the solvent in vacuo.
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« The resulting residue can be purified by recrystallization or silica gel chromatography (e.g., using a gradient of ethyl
acetate in hexanes) to afford the target spirolactone.

Advanced Metal-Catalyzed Cyclization Strategies

Modern organometallic chemistry offers powerful tools for constructing complex heterocyclic systems. For oxa-
azaspiro[4.5]decane derivatives, relay catalysis using a combination of gold (Au) and palladium (Pd) has proven
effective.[5] This strategy leverages the unique reactivity of each metal to orchestrate a tandem cyclization cascade.
Similarly, palladium-catalyzed cascade cyclizations have been employed to synthesize novel sulfonylazaspirodienones
with potent biological activity.[6]

Causality Behind the Choice: Relay catalysis allows for sequential transformations that would be difficult to achieve in
a single step with one catalyst. For instance, a Pd(0)/Au(l) system can first facilitate the formation of a furan
intermediate, which then undergoes a cycloaddition reaction to build the spirocyclic framework under mild conditions.
[5] This provides access to complex polycyclic systems with high diastereoselectivity.

Table 1: Summary of Key Synthetic Routes to 6-Oxaspiro[4.5]decane and Analogs

Synthetic Strategy Key Reagents/Catalysts Precursor Type Key Advantages

. ) ) ) Aldehydes, Hydroxy-alkenyl-  High efficiency, convergent,
Tandem Prins/Pinacol Lewis Acids (e.g., BF3-OEt2) ) )
cyclobutanols good for diversity.[2][3]

) Mild conditions, high yields,
o ) ) Hypervalent lodine (e.g., ) ) )
Oxidative Spiroannulation PIFA) Phenolic Acids/Alcohols good functional group
tolerance.[4]

) ) Access to complex and
Enynamides, Aryl-linked ) )
Metal-Catalyzed Cascade Pd(0)/Au(l), PdCIz(PPhs)2 polycyclic analogs, high
precursors o
stereoselectivity.[5][6]

) ) . ) Facile, one-pot procedure
One-Pot Ring-Opening Transition-metal-free Benzo[c]oxepines . o
for diverse derivatives.[7]

Part 2: Biological Significance and Therapeutic Applications

The rigid, well-defined three-dimensional structure of 6-oxaspiro[4.5]decan-1-one derivatives makes them attractive
scaffolds for drug discovery. By modifying the substituents on the bicyclic core, researchers can fine-tune their
interaction with various biological targets.

Antitumor Activity

A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have demonstrated significant
antiproliferative activity against several human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and
Hela (cervical).[6]
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+ Mechanism of Action: The most potent of these compounds, derivative 7j, was found to arrest MDA-MB-231 cells in
the G2/M phase of the cell cycle and induce apoptosis. This suggests that these spiro-compounds interfere with cell
division processes, a hallmark of many effective anticancer agents.[6]

 Structure-Activity Relationship (SAR): The introduction of an acetyl-protected mannose group to the
sulfonylazaspirodienone core significantly enhanced anticancer activity, with compound 7j exhibiting ICso values as
low as 50-70 nM against breast and cervical cancer cell lines.[6]

Neurological and Inflammatory Disorders

The spiro[4.5]decane core is also a key feature in molecules designed to treat pain and inflammatory diseases.

» Opioid and Sigma Receptor Modulation: Analogs such as 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives
have been developed as dual p-opioid receptor (MOR) agonists and ol receptor antagonists, a promising profile for
treating pain with a potentially reduced side-effect profile compared to traditional opioids.[8]

o TYK2/JAK1 Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and
selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[9] One lead compound, 48,
showed excellent potency (ICso values of 6 nM for TYK2 and 37 nM for JAK1) and demonstrated superior anti-
inflammatory effects compared to tofacitinib in a preclinical model of ulcerative colitis.[9] This highlights the potential
of this scaffold in treating autoimmune and inflammatory bowel diseases.

Role as a Synthetic Intermediate

Beyond its intrinsic biological activity, the 6-oxaspiro[4.5]decan-9-one variant serves as a crucial building block in the
synthesis of more complex pharmaceuticals. A notable example is its use as an intermediate in the preparation of
Oliceridine Fumarate, a hovel p-opioid receptor agonist used for managing moderate to severe acute pain.[3]

Table 2: Biological Activities of Key 6-Oxaspiro[4.5]decane Analogs

Derivative Class Biological Target(s) Therapeutic Potential Key Findings

G2/M phase arrest; ICso
Sulfonyl-azaspirodienones Tubulin/Cell Cycle Oncology values in the nanomolar
range.[6]

Potent dual inhibition,
Diaza-spiro[4.5]decanones TYK2/JAK1 Kinases Inflammatory Bowel Disease  superior efficacy to
tofacitinib in vivo.[9]

o Dual agonist/antagonist
) . p-Opioid Receptor, ol ) i )
Diaza-spiro[5.5]undecanes R . Pain Management profile for potentially safer
eceptor
P analgesia.[8]

Potent and selective 5-HT1A
Thia-spiro[4.5]decanes 5-HT1A Receptor Neurological Disorders agonism with antinociceptive
activity.[10]
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digraph "From Scaffold to Therapy" {
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"];
node [shape=record, style=filled, fontname="Arial", fontsize=10];

subgraph "cluster 0" {
label = "Core Chemistry";

bgcolor="#FFFFFF";

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

Scaffold [label="6-Oxaspiro[4.5]decan-1-one\nCore Scaffold"];

Synthesis [label="Synthetic Methodologies\n(e.g., Tandem Cascade, Oxidation)"];
}

subgraph "cluster 1" {

label = "Drug Discovery & Development";

bgcolor="#FFFFFF";

node [fillcolor="#34A853", fontcolor="#FFFFFF"];

Derivatization [label="Analog & Derivative\nLibrary Synthesis"];
Screening [label="High-Throughput\nBiological Screening"];

Lead Opt [label="Lead Optimization\n(SAR Studies)"];

}

subgraph "cluster 2" {

label = "Therapeutic Application";

bgcolor="#FFFFFF";

node [fillcolor="#EA4335", fontcolor="#FFFFFF"];

Application [label="Therapeutic Areas\n- Oncology\n- Inflammation\n- Pain Management"];
}

// Edges

edge [color="#202124", arrowhead=normal];
Scaffold -> Synthesis;

Synthesis -> Derivatization [lhead=cluster 1];
Derivatization -> Screening;

Screening -> Lead Opt;

Lead Opt -> Application [lhead=cluster 2];

}

Caption: Logical workflow from core scaffold synthesis to therapeutic application.
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Part 3: Analytical and Spectroscopic Characterization

The unambiguous identification and characterization of spiroketal isomers are critical due to their often subtle
stereochemical differences. A combination of chromatographic and spectroscopic techniques is essential for this
purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and stereochemistry of spiroketal derivatives.

* 1D NMR (*H and 13C): Differences in the chemical shifts (8) and coupling constants (J) of protons and carbons can
help distinguish between diastereomers. The anomeric effect significantly influences the chemical shifts of carbons
and protons near the spirocenter.[11]

¢ 2D NMR Experiments:

o COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) coupling networks, helping to trace the
connectivity within each ring.[11]

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms (1J-
CH), allowing for the definitive assignment of carbon signals.[11]

o HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons
and carbons, which is indispensable for piecing together the entire molecular structure, especially across the
spirocyclic junction.[11]

Chromatographic Separation Techniques

Separating complex mixtures of spiroketal isomers often requires high-resolution chromatographic methods.

» High-Performance Liquid Chromatography (HPLC): Chiral HPLC is paramount for the separation of enantiomers.

Polysaccharide-based chiral stationary phases (e.g., Chiralpak) are commonly used with a mobile phase consisting

of a non-polar solvent (hexane) and a polar modifier (isopropanol).[11]

+ Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for analyzing volatile and thermally stable
diastereomers. However, challenges can include thermal degradation in the injector port or co-elution of isomers.
Derivatization may sometimes be necessary to enhance volatility.[11]

Generalized Protocol: Chiral HPLC Separation of Spiroketal Enantiomers[11]
« Column: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA).

+ Mobile Phase: Prepare an isocratic mobile phase, starting with a ratio such as 90:10 (v/v) hexane:isopropanol.

Optimize the ratio to achieve baseline separation.

+ Flow Rate: Set a constant flow rate, typically 1.0 mL/min.
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« Temperature: Maintain a constant column temperature (e.g., 25 °C) using a column oven for reproducibility.

» Detection: Use a UV detector at a wavelength where the analyte shows absorbance (e.g., 220 nm).

+ Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and

filter before injection.

Table 3: Guide to Analytical Techniques for Spiroketal Characterization

Technique Primary Application Information Gained Key Considerations
- Chemical shifts, coupling ] )
Initial Structure & ] Anomeric effects influence
1H & 13C NMR constants, number of unique

Diastereomer ID

atoms.

chemical shifts.[11]

2D NMR (COSY, HSQC
HMBC)

Full Structure Elucidation

H-H connectivity, C-H direct
and long-range correlations.

Essential for confirming the
spirocyclic framework.[11]

Purity, enantiomeric excess

Requires specialized chiral

Chiral HPLC Enantiomer Separation (e€) columns and method
ee).
optimization.[11]
] ) Retention times, mass-to- Potential for thermal
Diastereomer Separation & . . .
GC-MS charge ratio, fragmentation degradation of the analyte.

ID

patterns.

[11]

digraph "Analytical Workflow" {

graph [splines=ortho, bgcolor="#F1F3F4"];

node [shape=record, style=filled, fontname="Arial", fontsize=10];

subgraph "cluster 0" {

label = "Sample Preparation & Separation";

bgcolor="#FFFFFF";

node [fillcolor="#FBBC05", fontcolor="#202124"1;
Crude Product [label="Crude Reaction Product\n(Mixture of Isomers)"];

Chromatography [label="Chromatography\n- HPLC (Chiral)\n- GC"];

}

subgraph "cluster 1" {
label = "Structure Confirmation";

bgcolor="#FFFFFF";

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
Isolated Isomer [label="Isolated Pure Isomer"];
Spectroscopy [label="Spectroscopic Analysis\n- NMR (1D & 2D)\n- Mass Spectrometry"];
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Structure ID [label="Final Structure\n& Stereochemistry\nConfirmed"];
}

// Edges

edge [color="#202124", arrowhead=normal];

Crude Product -> Chromatography;

Chromatography -> Isolated Isomer [lhead=cluster 1];
Isolated Isomer -> Spectroscopy;

Spectroscopy -> Structure ID;

}

Caption: A typical workflow for the separation and analysis of spiroketal isomers.

Conclusion

The 6-oxaspiro[4.5]decan-1-one core and its analogs represent a rich and rewarding area of chemical research. Its
prevalence in nature hints at its evolutionary selection as a robust scaffold for biological function. Modern synthetic
methods provide efficient access to a wide array of derivatives, enabling extensive structure-activity relationship
studies. The discovery of potent anticancer, anti-inflammatory, and analgesic agents based on this framework
underscores its significant therapeutic potential. As analytical techniques become more sophisticated, the ability to
design, synthesize, and characterize novel spiroketal-based drug candidates will continue to advance, promising new
solutions for challenging diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic
or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express
or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
[Contact our Ph.D. Support Team for a compatibility check]
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